molecular formula C19H20N2O2S2 B15039169 3-(Phenylsulfanyl)-N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide

3-(Phenylsulfanyl)-N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide

Cat. No.: B15039169
M. Wt: 372.5 g/mol
InChI Key: NCYLHNOPVYEFQR-UDWIEESQSA-N
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Description

3-(Phenylsulfanyl)-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a phenylsulfanyl group, a thietan-3-yloxy group, and a propanehydrazide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfanyl)-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenylsulfanyl Intermediate: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction involving thiophenol and an appropriate alkyl halide.

    Introduction of the Thietan-3-yloxy Group: This step involves the reaction of a thietan-3-ol derivative with a suitable electrophile to form the thietan-3-yloxy group.

    Condensation Reaction: The final step involves the condensation of the phenylsulfanyl intermediate with the thietan-3-yloxy intermediate in the presence of a hydrazide reagent under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Phenylsulfanyl)-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The thietan-3-yloxy group may also interact with various biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • S-Phenyl 3-(phenylsulfanyl)propanethioate
  • Ethyl 3-(phenylsulfanyl)propanoate
  • 3-(Phenylsulfanyl)-4-penten-1-ol

Uniqueness

3-(Phenylsulfanyl)-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide is unique due to its combination of a phenylsulfanyl group, a thietan-3-yloxy group, and a propanehydrazide moiety

Properties

Molecular Formula

C19H20N2O2S2

Molecular Weight

372.5 g/mol

IUPAC Name

3-phenylsulfanyl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]propanamide

InChI

InChI=1S/C19H20N2O2S2/c22-19(10-11-25-18-4-2-1-3-5-18)21-20-12-15-6-8-16(9-7-15)23-17-13-24-14-17/h1-9,12,17H,10-11,13-14H2,(H,21,22)/b20-12+

InChI Key

NCYLHNOPVYEFQR-UDWIEESQSA-N

Isomeric SMILES

C1C(CS1)OC2=CC=C(C=C2)/C=N/NC(=O)CCSC3=CC=CC=C3

Canonical SMILES

C1C(CS1)OC2=CC=C(C=C2)C=NNC(=O)CCSC3=CC=CC=C3

Origin of Product

United States

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